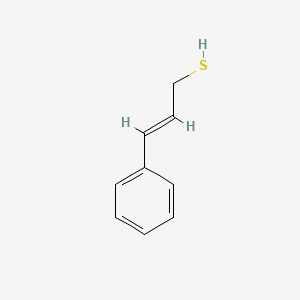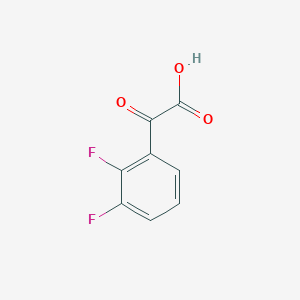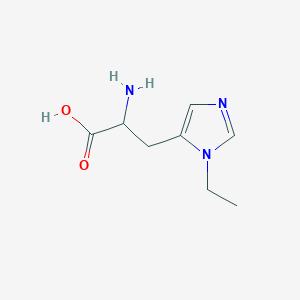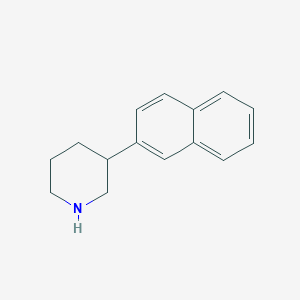
3-Phenylprop-2-ene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-phenylprop-2-ene-1-thiol, also known as allylthiobenzene, is an organic compound characterized by a phenyl group attached to a propene chain with a thiol group at the terminal position. This compound is notable for its distinct sulfur-containing functional group, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenylprop-2-ene-1-thiol typically involves the following steps:
Starting Materials: Benzaldehyde and allyl bromide are commonly used starting materials.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.
Procedure: Benzaldehyde undergoes a condensation reaction with allyl bromide in the presence of a base to form (E)-3-phenylprop-2-ene. This intermediate is then treated with hydrogen sulfide or a thiolating agent to introduce the thiol group, resulting in the formation of (E)-3-phenylprop-2-ene-1-thiol.
Industrial Production Methods
Industrial production of (E)-3-phenylprop-2-ene-1-thiol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Catalysts: Catalysts such as palladium or nickel may be employed to enhance reaction efficiency.
Purification: The final product is purified using techniques like distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-phenylprop-2-ene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The double bond in the propene chain can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Nucleophiles like sodium hydride or lithium aluminum hydride are used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Saturated alkanes.
Substitution: Various substituted thiol derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-phenylprop-2-ene-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug development, particularly in designing thiol-based drugs.
Industry: Utilized in the production of polymers, resins, and as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of (E)-3-phenylprop-2-ene-1-thiol involves its interaction with various molecular targets:
Thiol Group: The thiol group can form covalent bonds with metal ions or other electrophilic centers, influencing enzyme activity and protein function.
Pathways: It can modulate redox pathways by acting as an antioxidant, scavenging free radicals, and protecting cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Mercaptan: Similar structure but with a benzyl group instead of a propene chain.
Phenyl Ethyl Mercaptan: Contains an ethyl group instead of a propene chain.
Allyl Mercaptan: Lacks the phenyl group, having only the propene chain with a thiol group.
Eigenschaften
Molekularformel |
C9H10S |
|---|---|
Molekulargewicht |
150.24 g/mol |
IUPAC-Name |
(E)-3-phenylprop-2-ene-1-thiol |
InChI |
InChI=1S/C9H10S/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+ |
InChI-Schlüssel |
BTPCKWYKRLIVJX-QPJJXVBHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/CS |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)







